Product packaging for Clarithromycin Impurity M(Cat. No.:CAS No. 127182-43-8)

Clarithromycin Impurity M

Cat. No.: B601420
CAS No.: 127182-43-8
M. Wt: 748.9 g/mol
InChI Key: MPBKKWQXSHKTAP-UXZNNQEFSA-N
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Description

Overview of Clarithromycin (B1669154) as a Macrolide Antibiotic: A Research Perspective

Clarithromycin is a semi-synthetic macrolide antibiotic, derived from erythromycin (B1671065). pharmaffiliates.comchemicalbook.com Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. nih.gov From a research perspective, clarithromycin was developed to improve upon the profile of earlier macrolides like erythromycin by offering greater acid stability and an improved pharmacokinetic profile. nih.gov

Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria. nih.gov Research has demonstrated its broad spectrum of activity against many Gram-positive and Gram-negative bacteria. nih.gov The study of clarithromycin and its related compounds is an active area of pharmaceutical analysis, focusing on developing robust analytical methods to ensure its quality and control potential impurities that may arise during its complex synthesis and formulation processes. researchgate.netresearchgate.net

Academic Definition and Research Relevance of Clarithromycin Impurity M as a Related Substance

This compound is a known related substance of the antibiotic clarithromycin. pharmaffiliates.comsynzeal.com It is defined chemically by pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). synzeal.com The presence of this specific impurity is monitored during the quality control of clarithromycin bulk drug and finished products. uspbpep.com

From a research and academic standpoint, this compound is primarily relevant as an analytical standard. axios-research.comsynzeal.com It is used for:

Method Development and Validation: As a certified reference material, it is crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to separate and quantify impurities in clarithromycin. synzeal.comgoogle.com

Quality Control: It serves as a benchmark in quality control (QC) laboratories to identify and quantify its presence in commercial batches of clarithromycin, ensuring that its level does not exceed the limits set by regulatory authorities. synzeal.comuspbpep.com

Stability and Forced Degradation Studies: Understanding how impurities like M form is critical. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, heat, and light, help to establish the degradation pathways and the stability-indicating nature of analytical methods. mdpi.comresearchgate.net

The synthesis and isolation of pure this compound are necessary to create these reference standards, enabling accurate analytical characterization. synzeal.com

Chemical Identity of this compound
IdentifierValue
Chemical Name (EP/USP)3″-N-demethyl-6-O-methylerythromycin A (E)-9-oxime
Common SynonymsN-Desmethyl Clarithromycin; USP this compound
CAS Number127182-43-8
Molecular FormulaC37H68N2O13
Molecular Weight748.94 g/mol

Scope and Objectives of Scholarly Research on this compound

Scholarly research focusing on this compound is centered on pharmaceutical analysis and quality assurance. The primary objectives of this research include:

Development of Robust Analytical Methods: A key goal is to establish and validate sensitive, specific, and accurate analytical techniques, predominantly HPLC, for the routine detection and quantification of Impurity M in the clarithromycin API and its dosage forms. researchgate.netgoogle.com This includes optimizing parameters like the column, mobile phase, flow rate, and detection wavelength. google.com

Setting Pharmacopoeial Limits: Research data informs the limits set by pharmacopoeias. For instance, the European Pharmacopoeia specifies the relative retention time for Impurity M (approximately 0.81 relative to clarithromycin) to aid in its identification during chromatographic analysis. uspbpep.com

Impurity Profiling: Research aims to create a comprehensive impurity profile for clarithromycin. This involves identifying potential impurities, including Impurity M, that could arise from the manufacturing process or degradation.

Synthesis and Characterization: A significant objective is the chemical synthesis and spectral characterization (e.g., using NMR, Mass Spectrometry) of Impurity M to produce highly pure reference standards. synzeal.com These standards are indispensable for the accurate validation of analytical methods and for confirming the identity of peaks observed in chromatograms of test samples.

Supporting Regulatory Submissions: The body of research on Impurity M is essential for pharmaceutical manufacturers in their Abbreviated New Drug Applications (ANDAs) and other regulatory filings, as it demonstrates control over the impurity profile of their product. synzeal.com

In essence, the research scope is not on the therapeutic or toxicological properties of Impurity M itself, but rather on its role as a critical marker of quality in the production and control of clarithromycin.

Properties

CAS No.

127182-43-8

Molecular Formula

C37H68N2O13

Molecular Weight

748.9 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C37H68N2O13/c1-14-25-37(10,44)30(41)20(4)27(39-45)18(2)16-36(9,47-13)32(52-34-28(40)24(38-11)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-35(8,46-12)31(42)23(7)49-26/h18-26,28-32,34,38,40-42,44-45H,14-17H2,1-13H3/b39-27+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChI Key

MPBKKWQXSHKTAP-UXZNNQEFSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-Desmethyl-6-O-methylerythromycin (9E)-Oxime;  3’’-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime;  Oxacyclotetradecane Erythromycin deriv.

Origin of Product

United States

Mechanistic Studies on the Formation and Genesis of Clarithromycin Impurity M

Degradation Pathways of Clarithromycin (B1669154) Leading to Impurity M Formation

Forced degradation studies are essential in understanding the stability of a drug substance and identifying potential degradation products. These studies expose the drug to stress conditions such as acid, base, oxidation, light, and heat.

Acid-Catalyzed Degradation Mechanisms and Impurity M Genesis

Clarithromycin is known to be labile under acidic conditions. The primary degradation pathway involves the hydrolysis of the glycosidic bond linking the cladinose (B132029) sugar to the macrolide ring. This reaction is initiated by the protonation of the ether oxygen of the cladinose moiety, followed by nucleophilic attack by water, leading to the cleavage of the sugar.

Specifically, in the context of derivatives of Clarithromycin, such as its oxime, acidic conditions can lead to the formation of decladinosylated impurities. Research on the synthesis of Clarithromycin 9-(E)-oxime demonstrated that at a low pH of approximately 3.1, the formation of a decladinosylated 9-(E)-oxime was significant, reaching up to 50%. acs.org This indicates that the cladinose sugar is susceptible to hydrolysis under acidic conditions even when the C9-ketone is converted to an oxime. While this study focused on a decladinosylated impurity of clarithromycin oxime, it highlights a key degradation mechanism. The genesis of Impurity M under acidic stress would likely involve a similar initial loss of the cladinose sugar from an N-demethylated precursor, or acid-catalyzed N-demethylation followed by or concurrent with cladinose hydrolysis and oximation. However, studies specifically detailing the acid-catalyzed formation of Impurity M from Clarithromycin are not extensively available in the public domain.

Stress ConditionpHKey ObservationReference
Acidic~3.1Formation of ~50% decladinosylated 9-(E)-oxime from Clarithromycin 9-(E)-oxime. acs.org
Acidic1 M HCl at 70°C60-90% degradation of Clarithromycin within 24 hours.

Base-Mediated Degradation Processes and Impurity M Emergence

The stability of Clarithromycin and its derivatives is also influenced by basic conditions. While Clarithromycin is generally more stable in neutral to slightly basic media, strong alkaline conditions can promote degradation. Studies on the synthesis of Clarithromycin 9-(E)-oxime have shown that pH is a critical parameter, with an optimal range of 7-8 for the reaction. acs.org This suggests that deviation into more alkaline pH values could potentially lead to the formation of undesired byproducts.

The specific mechanisms of base-mediated degradation of Clarithromycin that could lead to Impurity M are not well-documented in publicly available literature. However, potential pathways could involve epimerization at chiral centers adjacent to carbonyl groups or hydrolysis of the lactone ring under strong basic conditions. The formation of Impurity M would also require N-demethylation at the 3"-position, a reaction that is not typically favored under basic conditions for this class of compounds. Therefore, the emergence of Impurity M through base-mediated degradation of the parent Clarithromycin molecule is considered less likely compared to its formation via other routes.

BaseSolventOutcome of Clarithromycin 9-(E)-oxime synthesisReference
NaOAcMethanol (B129727)Incomplete reaction acs.org
DIPEAMethanolIncomplete reaction acs.org
DABCOMethanolIncomplete reaction acs.org
DBUMethanolIncomplete reaction acs.org
NaHCO₃Methanol/WaterPushed reaction toward completion acs.org
K₂CO₃MethanolIncomplete reaction acs.org
tert-BuOKMethanolIncomplete reaction acs.org

Oxidative Stress-Induced Transformations and Impurity M Formation

Oxidative degradation can be a significant pathway for the formation of impurities. For Clarithromycin, it has been hypothesized that oxidative stress, for instance from hydrogen peroxide, can lead to the formation of an N-oxide derivative at the dimethylamino group of the desosamine (B1220255) sugar.

Stress ConditionObservationHypothesized MechanismReference
3.0% H₂O₂~14% degradation after 15 minutesFormation of an N-oxide derivative

Photodegradation Pathways and the Influence of Light on Impurity M Levels

The photostability of a drug is its ability to withstand exposure to light. Studies have shown that Clarithromycin is relatively stable when exposed to UV radiation. However, exposure to natural sunlight for an extended period (5 days) resulted in the formation of two unidentified degradation products, indicating some sensitivity to the broader spectrum of natural light.

Currently, there is no published research that directly links the photodegradation of Clarithromycin to the formation of Impurity M. The energy provided by light would need to be sufficient to induce N-demethylation and oximation, which are complex multi-step transformations not typically initiated by photolysis alone in this type of molecule without a photosensitizer.

Light SourceDurationObservationReference
UV radiationNot specifiedNo observable alterations
Natural sunlight5 daysFormation of two unidentified peaks

Thermal Stress-Induced Chemical Transformations and Impurity M

Thermal stability is a crucial factor for drug substances. Clarithromycin has demonstrated good stability under thermal stress. No significant degradation was observed when a solution of Clarithromycin was maintained at 70°C. Solid Clarithromycin also showed stability when exposed to dry heat at 100°C for 4 hours. At much higher temperatures leading to decomposition, it is reported to emit toxic vapors of nitrogen oxides, though this is not relevant to impurity formation under normal storage and handling conditions. nih.gov

Given the observed thermal stability of Clarithromycin at moderately elevated temperatures, it is unlikely that thermal stress is a significant factor in the formation of Impurity M under standard pharmaceutical manufacturing and storage conditions. The formation of an oxime and N-demethylation would require specific chemical reactions that are not typically induced by heat alone in this context.

TemperatureDurationFormObservationReference
70°CNot specifiedSolutionNo signs of deterioration
100°C4 hoursSolidComparatively high level of stability

Process-Related Origins of Clarithromycin Impurity M During Active Pharmaceutical Ingredient Synthesis

The synthesis of Clarithromycin is a multi-step process that starts from Erythromycin (B1671065) A. Impurities can be introduced from starting materials, intermediates, or as byproducts of side reactions. veeprho.com

This compound is 3″-N-demethyl-6-O-methylerythromycin A (E)-9-oxime. Its structure suggests a potential origin from starting materials or intermediates that are already N-demethylated. Erythromycin A, the starting material for Clarithromycin synthesis, is produced by fermentation and can contain related substances, including N-demethylerythromycin A. If N-demethylerythromycin A is carried through the synthetic steps of Clarithromycin production, it would lead to the formation of N-demethylated Clarithromycin and its derivatives.

The synthesis of Clarithromycin involves the selective methylation of the 6-hydroxyl group of Erythromycin A. To achieve this selectivity, the other hydroxyl groups and the ketone at C9 are often protected. A common strategy involves the formation of a 9-oxime derivative. researchgate.net If the starting Erythromycin A contains N-demethylerythromycin A, the oximation step would produce N-demethylerythromycin A-9-oxime. Subsequent methylation at the 6-hydroxyl position would then directly yield this compound.

Furthermore, some synthetic routes might involve conditions that could cause N-demethylation as a side reaction. For instance, certain reagents used for protection or deprotection steps might have the potential to cleave one of the N-methyl groups of the desosamine sugar, although this is generally a less common pathway.

A study on the synthesis of Clarithromycin 9-(E)-oxime highlights the importance of controlling impurities from the starting material. acs.org The presence of N-demethylated precursors in the Erythromycin A starting material is a plausible and direct route to the formation of this compound as a process-related impurity.

Side Reactions Occurring During Clarithromycin Chemical Synthesis

The synthesis of clarithromycin from its precursor, erythromycin A, involves a series of chemical modifications. During these steps, competing reactions can occur, leading to the formation of various impurities. Process-related impurities, including by-products, arise from these side reactions. For instance, the methylation step, which is crucial for converting erythromycin to clarithromycin, can also lead to the formation of undesired methylated by-products if not carefully controlled. google.com

Incomplete Reactions and the Formation of Intermediate By-products

Incomplete reactions are a significant contributor to the impurity profile of clarithromycin. If a reaction step does not proceed to completion, unreacted intermediates can persist and be carried through to subsequent stages of the synthesis. These intermediates can then undergo further reactions to form impurities like Impurity M. For example, the formation of the 9-oxime from the ketone group of clarithromycin is a key step. If this oximation is incomplete, the remaining ketone can participate in other reactions, while the oxime itself can be a precursor to further impurities. researchgate.netacs.org

Influence of Specific Reagents and Catalysts on Impurity M Formation Profile

The choice of reagents and catalysts plays a critical role in directing the chemical synthesis towards the desired product and minimizing impurity formation. In the synthesis of clarithromycin, various protecting groups and methylating agents are used. For example, the use of a trimethylsilyl (B98337) group to protect the Erythromycin-A-9-Oxime is known to be unstable under basic conditions, which can lead to the formation of impurities during the methylation step. google.comnewdrugapprovals.org The selection of the base and solvent system during oximation and methylation can also significantly impact the impurity profile. Studies have shown that controlling the pH is a critical factor in minimizing the formation of certain impurities. acs.orgnih.gov

Reagent/Catalyst Potential Impact on Impurity Formation Reference
Trimethylsilyl protecting groupUnstable in basic conditions, leading to impurity formation during methylation. google.comnewdrugapprovals.org
Benzyl chloroformateUse for protection can lead to 3'-N-demethylation, requiring an additional re-methylation step. google.comnewdrugapprovals.org
Hydroxylamine (B1172632) hydrochlorideUsed for oxime formation; reaction conditions (e.g., pH, base) influence impurity levels. nih.gov
Sodium acetate (B1210297), DIPEA, DABCO, etc.Different bases used in oximation can affect the conversion rate and impurity profile. acs.org

Role of Starting Material Impurities (e.g., Erythromycin Residues) in Impurity M Presence

The purity of the starting material, erythromycin A, is a foundational element in controlling the impurity levels in the final clarithromycin product. Any impurities present in the erythromycin starting material can potentially be carried through the synthesis and may even react to form new impurities. Incomplete conversion of erythromycin to clarithromycin can result in the persistence of erythromycin residues as impurities in the final product.

Investigation of Specific Structural Modifications Leading to Impurity M Formation (e.g., N-Demethylation and 9-Oxime Formation)

The structure of this compound reveals two key modifications from the parent clarithromycin molecule: N-demethylation at the 3″-position of the desosamine sugar and the formation of a 9-oxime group.

The formation of the 9-oxime is a deliberate step in some synthetic routes for clarithromycin derivatives, but it can also occur as an undesired side reaction. The ketone at the C-9 position of the macrolide ring reacts with hydroxylamine or its derivatives to form the oxime. This reaction can result in both (E) and (Z) isomers, with the (E)-oxime being a characteristic feature of Impurity M. researchgate.net

N-demethylation, the removal of a methyl group from the nitrogen atom of the desosamine sugar, is another critical transformation. This can occur under certain reaction conditions, particularly during steps involving protection and deprotection. google.comnewdrugapprovals.org For instance, the use of certain protecting groups for the hydroxyl functions can lead to the unintended demethylation at the 3'-N position. google.com Research has been conducted to develop general methods for the synthesis of N-demonomethyl derivatives of various macrolide antibiotics, including clarithromycin, to serve as reference standards for quality control. researchgate.net

Theoretical Modeling and Computational Chemistry Approaches to Elucidate Impurity M Formation Pathways

While specific computational studies solely focused on the formation of this compound are not widely available in the provided search results, computational chemistry is a powerful tool used to understand reaction mechanisms and predict impurity formation. Quantum calculation methods, for example, have been used to study the fragmentation of clarithromycin and its impurities in mass spectrometry, which helps in their structural elucidation. xml-journal.net

Molecular modeling can provide insights into the reactivity of different sites on the clarithromycin molecule, helping to explain why certain side reactions, like N-demethylation or oximation at the 9-position, occur. For instance, modeling could be used to study the stability of intermediates and the energy barriers of different reaction pathways, thereby predicting the likelihood of the formation of Impurity M under various synthetic conditions. Such theoretical approaches can guide the optimization of reaction conditions to minimize the formation of this and other impurities.

Advanced Analytical Methodologies for the Characterization and Quantification of Clarithromycin Impurity M

Chromatographic Separation Techniques Development for Impurity M Profiling

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are the cornerstone for the analysis of clarithromycin (B1669154) and its related substances. The development of a selective and sensitive method is paramount for resolving Impurity M from the main API peak and other potential impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies

RP-HPLC is the most common approach for the analysis of clarithromycin impurities due to its versatility and efficiency in separating compounds with varying polarities.

The choice of the stationary phase is a critical parameter in achieving the desired separation of Clarithromycin Impurity M. Octadecylsilyl (ODS or C18) and octylsilyl (C8) bonded silica (B1680970) are the most frequently employed stationary phases for this purpose. researchgate.netinnovareacademics.in The selection of an optimal column can be guided by the hydrophobic-subtraction model (HSM), which aids in choosing columns with equivalent or different selectivity based on a set of defined parameters. researchgate.netnih.govresearchgate.net

Research by Zhang et al. (2017) demonstrated a systematic approach to column selection for clarithromycin impurity analysis by correlating the separation selectivity of different solute pairs with column parameters from the HSM database. nih.gov This study identified optimal columns from a database of nearly 600 columns, with two being experimentally validated to provide satisfactory separation of all critical peak pairs, including those involving Impurity M. nih.gov The European Pharmacopoeia (Ph. Eur.) monograph for clarithromycin also specifies the use of an octadecylsilyl silica column for the related substances test.

Table 1: Examples of RP-HPLC Columns Used for Clarithromycin Impurity Analysis
Column TypeDimensionsParticle SizeReference
Kinetex 3.5 µm XB-C18100 x 4.6 mm3.5 µm
XTerra RP18250 x 4.6 mm5 µm researchgate.net
Phenomenex® Luna C8250 x 4.6 mm5 µm innovareacademics.in
UItimate-XB-C18150 x 4.6 mm3 µm google.com
Discovery C18250 x 4.6 mm5 µm oup.com

The composition of the mobile phase plays a pivotal role in the retention and resolution of this compound. A typical mobile phase for the analysis of clarithromycin and its impurities consists of an aqueous buffer and an organic modifier.

pH: The pH of the aqueous buffer is a critical factor influencing the ionization state of the basic clarithromycin molecule and its impurities, thereby affecting their retention on the reversed-phase column. A slightly acidic to neutral pH is often employed. For instance, the Ph. Eur. monograph specifies a mobile phase with a potassium dihydrogen phosphate (B84403) buffer adjusted to a pH of 4.4. Other studies have utilized phosphate buffers at pH levels ranging from 4.0 to 6.8. researchgate.netsemanticscholar.orgmdpi.com

Organic Modifier: Acetonitrile is the most commonly used organic modifier in the mobile phase for the analysis of clarithromycin impurities due to its favorable UV transparency and elution strength. innovareacademics.inoup.com Methanol (B129727) has also been investigated and can influence the chromatographic selectivity, although it may lead to longer retention times. phenomenex.com

Buffer System: Phosphate buffers are widely used to control the pH of the mobile phase and ensure reproducible retention times. researchgate.netsemanticscholar.org The concentration of the buffer is also an important consideration, with concentrations typically ranging from 0.03 M to 0.2 M. researchgate.netoup.com

Table 2: Examples of Mobile Phase Compositions for this compound Analysis
Aqueous Phase (A)Organic Phase (B)Reference
4.76 g/L Potassium dihydrogen phosphate, pH 4.4 with phosphoric acidAcetonitrile
0.2 M Potassium phosphate buffer pH 6.80 and water (3.5:56.5)Acetonitrile (40) researchgate.net
0.1 M Dipotassium hydrogen orthophosphate buffer, pH 6.0Acetonitrile (50:50 v/v) innovareacademics.in
0.035 mol/L Potassium phosphate buffer, pH 5.1Acetonitrile google.com
0.03 M Potassium dihydrogen phosphate buffer with triethylamine, pH 6.6Acetonitrile and Methanol oup.com

Both isocratic and gradient elution methods have been employed for the analysis of clarithromycin and its impurities. The choice between the two depends on the complexity of the sample and the desired resolution.

Isocratic Elution: In an isocratic elution, the composition of the mobile phase remains constant throughout the analysis. This approach is simpler and can be suitable for the separation of a limited number of components with similar retention behaviors. biotage.comkromasil.com Some developed methods for clarithromycin analysis have successfully utilized isocratic elution. researchgate.netinnovareacademics.in

Mobile Phase Optimization Strategies: pH, Organic Modifier, and Buffer System Composition

Ultra-Performance Liquid Chromatography (UPLC) Applications for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This technology offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.

The modernization of compendial methods, such as the USP assay for clarithromycin, to UPLC has been demonstrated to significantly reduce analysis time and solvent consumption, thereby increasing sample throughput. For instance, transferring the HPLC method to a UPLC system can result in an 80% reduction in run time while still meeting the required system suitability criteria. A study on the simultaneous estimation of clarithromycin with other drugs utilized a RP-UPLC method with a run time of less than 2 minutes for all components. researchgate.net This high-throughput capability is particularly beneficial in quality control laboratories where a large number of samples need to be analyzed. The use of a Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm; i.d. 1.7 μm) has been reported for the quantitative analysis of clarithromycin. nih.gov

Capillary Electrophoresis (CE) as an Alternative Separation Approach for Impurity M

Capillary electrophoresis (CE) presents a powerful alternative separation technique for the analysis of macrolide antibiotics, including clarithromycin and its impurities. biotage.comnih.gov CE offers high separation efficiency, short analysis times, and low consumption of reagents and samples.

Several studies have reported the use of CE for the analysis of clarithromycin. rsc.orgsemanticscholar.orgbohrium.com One method utilized a buffer solution of 20 mM 2-(N-morpholino) ethane (B1197151) sulfonic acid, 40 mM l-histidine, and 0.6 mM cetyltrimethylammonium bromide (pH 6.39) for the electrophoresis, achieving good selectivity and precision. bohrium.com Another study developed a capillary zone electrophoresis method for the simultaneous analysis of clarithromycin and other drugs using a 50 mM phosphate buffer at pH 4.5. rsc.org These methods demonstrate the potential of CE for the routine analysis and quality control of clarithromycin, including the monitoring of Impurity M.

Advanced Spectroscopic Detection and Identification Techniques

Spectroscopic methods are paramount in the analysis of pharmaceutical impurities, offering both qualitative and quantitative information. For this compound, a combination of ultraviolet (UV) spectroscopy, electrochemical detection, and mass spectrometry provides a comprehensive analytical toolkit.

Ultraviolet (UV) Detection Principles and Optimization in Impurity M Analysis

Ultraviolet (UV) detection, often coupled with high-performance liquid chromatography (HPLC), is a cornerstone technique for the analysis of clarithromycin and its impurities. The principle relies on the absorption of UV light by the analyte at a specific wavelength. For clarithromycin and its related substances, detection is typically carried out at a wavelength of around 205 nm to 210 nm. innovareacademics.in

Optimization of UV detection for Impurity M analysis involves several key parameters:

Wavelength Selection: While a general wavelength of 205 nm is used for clarithromycin and its impurities, scanning the UV spectrum from 200 to 400 nm can help in verifying the identity of each separated component, including Impurity M.

Mobile Phase Composition: The choice of mobile phase in HPLC can significantly impact the UV response. A common mobile phase consists of a phosphate buffer and acetonitrile. researchgate.net The pH of the buffer and the gradient of the organic solvent are optimized to achieve the best separation and peak shape for Impurity M and other related substances.

Specificity: The method's specificity is crucial to ensure that the UV signal corresponds solely to Impurity M and not to co-eluting excipients or other impurities. This is often verified by analyzing placebo samples and spiked samples. alliedacademies.org

A developed derivative spectrophotometric method for clarithromycin, which could be adapted for its impurities, showed linearity in the concentration range of 5.0 to 60 μg/mL. alliedacademies.org

Table 1: HPLC-UV Parameters for Clarithromycin Impurity Analysis

ParameterValueReference
Column C8 or C18 innovareacademics.inresearchgate.net
Mobile Phase Phosphate buffer and Acetonitrile researchgate.net
Flow Rate 0.5 - 1.1 mL/min innovareacademics.in
Detection Wavelength 205 - 210 nm innovareacademics.in
Column Temperature Ambient to 56°C innovareacademics.inresearchgate.net

Electrochemical Detection (ECD) for Specific Detection of this compound

Electrochemical detection (ECD) offers a sensitive and selective alternative to UV detection for certain compounds. While direct ECD methods for this compound are not extensively documented, the electrochemical behavior of the parent compound, clarithromycin, has been studied. These studies show that clarithromycin can be qualitatively determined using cyclic voltammetry at a gold electrode, exhibiting distinct anodic and cathodic peaks. researchgate.net

The applicability of ECD to Impurity M would depend on its electrochemical activity. Given that Impurity M is a derivative of clarithromycin, it is plausible that it would also be electrochemically active. synzeal.com ECD is particularly useful for determining macrolides in biological matrices and could potentially be adapted for impurity profiling. capes.gov.brcore.ac.uk The high sensitivity of ECD makes it suitable for detecting trace-level impurities. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS, MSn) Approaches

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of pharmaceutical impurities. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for separating and identifying compounds in complex mixtures.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large, thermally labile molecules like macrolide antibiotics. nih.gov In positive ion mode, the nitrogen atom in the desosamine (B1220255) sugar of clarithromycin and its impurities is readily protonated, forming [M+H]⁺ ions. nih.gov

The fragmentation of these protonated molecules is then induced in the mass spectrometer. For clarithromycin and its analogues, characteristic fragmentation patterns are observed. These include the neutral loss of methanol and the cleavage of glycosidic bonds, leading to the loss of the cladinose (B132029) and desosamine sugar moieties. xml-journal.net The resulting fragment ions provide valuable structural information. For instance, a characteristic fragment ion at m/z 158.1 is often observed, corresponding to the protonated desosamine sugar. nih.govxml-journal.net

Ion trap mass spectrometers are particularly useful for elucidating complex fragmentation pathways through tandem mass spectrometry (MS/MS or MSn) experiments. nih.gov In these experiments, a specific ion (the precursor ion) is isolated and then fragmented to produce product ions. This process can be repeated multiple times (MSn) to build a detailed picture of the molecule's structure.

LC/MSn methods have been successfully developed for the characterization of clarithromycin-related substances. nih.gov By comparing the MSn spectra of unknown impurities to those of reference standards and by understanding the fundamental fragmentation behavior of the macrolide structure, it is possible to identify and characterize impurities like Impurity M. researchgate.netnih.gov This technique allows for the structural elucidation of unknown compounds present in the drug substance. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). researchgate.net This level of accuracy is crucial for unambiguously determining the elemental composition (molecular formula) of an unknown impurity. researchgate.netmdpi.com

By combining the accurate mass data from HRMS with the fragmentation information from MS/MS experiments, a high degree of confidence in the identification of Impurity M can be achieved. researchgate.net HRMS has been employed to study the transformation products of clarithromycin, demonstrating its power in identifying related substances. researchgate.net

Table 2: Mass Spectrometry Data for Clarithromycin and Impurity M

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
Clarithromycin C₃₈H₆₉NO₁₃748.5590.4, 158.1 researchgate.netnih.gov
This compound C₃₇H₆₈N₂O₁₃748.94 (Monoisotopic Mass: 748.47)Not explicitly detailed, but expected to show characteristic macrolide fragmentation. synzeal.compharmaffiliates.com
Integration of Quantum Chemical Calculations with ESI-MS/MS for Fragmentation Mechanism Studies

The elucidation of the fragmentation pathways of Clarithromycin and its impurities, such as Impurity M, is significantly enhanced by the integration of quantum chemical calculations with electrospray ionization tandem mass spectrometry (ESI-MS/MS). xml-journal.netxml-journal.net This combined approach provides a deeper understanding of the complex dissociation reactions that occur within the mass spectrometer. xml-journal.net

Quantum calculations are instrumental in determining the most probable protonation sites on the molecule. xml-journal.netxml-journal.net In the case of clarithromycin and its related impurities, the amino nitrogen atom of the desosamine sugar moiety is often identified as the most favorable site for protonation. xml-journal.netxml-journal.net Following protonation, collision-induced dissociation (CID) initiates a series of fragmentation reactions. Theoretical calculations help to rationalize the observed product ions by modeling the potential energy surfaces of various fragmentation pathways. xml-journal.netresearchgate.netescholarship.org

For clarithromycin and its analogs, characteristic fragmentation patterns include the neutral loss of methanol (CH₄O) and the loss of the cladinose sugar moiety. xml-journal.netxml-journal.net Quantum chemical calculations can model the proton transfer steps and subsequent bond cleavages that lead to these losses. xml-journal.net For instance, the proton can transfer from the initial protonation site to an oxygen atom within the macrocyclic ring or the sugar moieties, triggering specific fragmentation cascades. xml-journal.netxml-journal.net These calculations allow for the prediction of the relative energies of different transition states and product ions, thereby supporting the interpretation of the experimental ESI-MS/MS spectra. xml-journal.netescholarship.org

The fragmentation of the desosamine sugar itself can lead to characteristic product ions. xml-journal.netxml-journal.net The integration of quantum calculations provides a theoretical framework to understand the formation of these ions, such as the ion at m/z 158.1, which corresponds to the protonated desosamine sugar. xml-journal.netxml-journal.netmdpi.com By comparing the calculated energies for different fragmentation routes with the experimental tandem mass spectra, a more confident assignment of the observed product ions and a more detailed understanding of the fragmentation mechanisms can be achieved. xml-journal.netresearchgate.net This approach has been systematically used to study the fragmentation of clarithromycin and its impurities KL and KO, which share structural similarities with other impurities like M. xml-journal.netxml-journal.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Impurity M

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of pharmaceutical impurities, including this compound. nih.govresearchgate.netunl.edu It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of its structure and the identification of subtle differences compared to the parent drug. nih.govsfu.ca

One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, serves as the foundation for the structural confirmation of this compound. unl.edusfu.ca The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). unl.edu For Impurity M, which is 3''-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime, the absence of the N-methyl signal from the desosamine sugar and the presence of signals corresponding to the 9-oxime group would be key distinguishing features in the ¹H NMR spectrum when compared to clarithromycin. pharmaffiliates.compharmaffiliates.comsynzeal.com

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments. nih.govsfu.ca In the case of Impurity M, the chemical shift of the C-9 carbon would be significantly different from that in clarithromycin, reflecting the change from a ketone to an oxime functionality. nih.gov Similarly, the carbon atoms in the vicinity of the N-demethylated position on the desosamine sugar would exhibit shifts indicative of this structural modification. pharmaffiliates.compharmaffiliates.comsynzeal.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Differences between Clarithromycin and Impurity M.
PositionClarithromycin (Expected δ)Impurity M (Expected δ)Rationale for Difference
C-9~220 ppm (Ketone)~160-170 ppm (Oxime)Change in functional group from ketone to oxime.
3''-N-CH₃PresentAbsentN-demethylation of the desosamine sugar.

Two-dimensional (2D) NMR experiments, such as the gradient-selected Heteronuclear Single Quantum Coherence (g-HSQC) and Heteronuclear Multiple Bond Correlation (g-HMBC) experiments, are crucial for establishing the detailed connectivity of atoms within this compound. sfu.ca

The g-HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons. sfu.ca This is particularly useful in complex molecules like macrolides where there is significant signal overlap in the 1D spectra.

Table 2: Key g-HMBC Correlations for Structural Confirmation of Impurity M.
Proton(s)Correlated Carbon(s)Structural Information Confirmed
H-8, H-10C-9Confirms the position of the oxime functional group.
H-1'C-3Confirms the attachment of the cladinose sugar to the C-3 position of the macrolide ring.
H-1''C-5Confirms the attachment of the N-demethyl desosamine sugar to the C-5 position of the macrolide ring.
One-Dimensional NMR (1H, 13C) Applications in Impurity Structural Confirmation

Method Validation Principles for Robust Impurity M Quantification

Method validation is a critical process to ensure that an analytical method for the quantification of this compound is suitable for its intended purpose. The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of this specific impurity. mdpi.cominnovareacademics.in

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. mdpi.comijmpronline.comresearchgate.net The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ijmpronline.comresearchgate.net

To determine the linearity for this compound, a series of standard solutions of the impurity at different concentrations are prepared and analyzed. mdpi.comijmpronline.com The response (e.g., peak area in a chromatogram) is then plotted against the concentration of the impurity. The linearity is typically evaluated by linear regression analysis, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. ijmpronline.comresearchgate.net A value close to 1 indicates a strong linear relationship. researchgate.netresearchgate.net For impurity quantification, the range should typically cover from the reporting threshold of the impurity to 120% of the specification limit. ijmpronline.com

Table 3: Example Linearity Data for this compound.
Concentration (µg/mL)Peak Area (Arbitrary Units)
0.51500
1.03100
2.57400
5.015200
7.522300
10.030100

Linearity Equation: Peak Area = 3000 * Concentration + 100 Correlation Coefficient (r²): 0.9995

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. innovareacademics.inresearchgate.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. innovareacademics.inresearchgate.net For impurity analysis, it is crucial to have a method with an LOQ that is at or below the reporting threshold for the impurity. innovareacademics.in

The LOD and LOQ are often determined based on the signal-to-noise ratio, where the LOD is typically a signal-to-noise ratio of 3:1, and the LOQ is a signal-to-noise ratio of 10:1. ijmpronline.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. researchgate.net Specifically, LOD = 3.3 * (standard deviation of the response / slope) and LOQ = 10 * (standard deviation of the response / slope). researchgate.net

Table 4: LOD and LOQ Values for this compound.
ParameterValueMethod
LOD0.1 µg/mLBased on a signal-to-noise ratio of 3:1.
LOQ0.3 µg/mLBased on a signal-to-noise ratio of 10:1.

Precision and Accuracy Assessment (Intra-day and Inter-day) for Method Reliability

The reliability of an analytical method is fundamentally established through the evaluation of its precision and accuracy. Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions, while accuracy indicates the closeness of the test results to the true value. These parameters are typically assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). chemicea.comsynzeal.com

Precision is determined by injecting a solution of this compound multiple times within the same day (intra-day) and on different days (inter-day). The results are expressed as the Relative Standard Deviation (%RSD), with lower values indicating higher precision. chemicea.com

Accuracy is evaluated through recovery studies. A known amount of this compound standard is "spiked" into a sample matrix, and the method is used to measure the concentration. The percentage of the spiked amount that is detected, or "% Recovery," is then calculated. chemicea.com

Please note: The following data tables are illustrative, representing typical results for method validation of a pharmaceutical impurity, as specific validation data for this compound is not publicly available. The acceptance criteria are based on common industry standards for impurity analysis.

Table 1: Illustrative Intra-day and Inter-day Precision for this compound

Precision Level Concentration (µg/mL) Replicate Measured Area %RSD
Intra-day 1.0 1 5010 0.8%
2 5065
3 4995
4 5080
5 5025
6 5050
Inter-day (Day 1) 1.0 - Mean: 5038 1.2%
Inter-day (Day 2) 1.0 - Mean: 5095

| Inter-day (Day 3) | 1.0 | - | Mean: 5015 | |

Table 2: Illustrative Accuracy (Recovery) for this compound

Spiked Level Concentration Added (µg/mL) Concentration Recovered (µg/mL) % Recovery
Low 0.5 0.49 98.0%
Medium 1.0 1.01 101.0%

These assessments ensure that the analytical method consistently and accurately measures the level of this compound, which is essential for reliable quality control.

Robustness Evaluation Through Experimental Design for Method Transferability

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of the method's reliability during normal usage and is a critical component for successful method transfer between different laboratories or instruments. To evaluate robustness efficiently, a formal experimental design, such as a fractional factorial or Plackett-Burman design, is often employed. veeprho.comsynzeal.com

This approach involves systematically varying critical chromatographic parameters, such as the pH of the mobile phase, column temperature, and flow rate, within a predefined range. The effect of these variations on the analytical results (e.g., peak area, retention time, and resolution) is then statistically analyzed. synzeal.com

Please note: The following table is an illustrative example of a robustness study using an experimental design. The parameters and effects are representative of a typical HPLC method validation.

Table 3: Illustrative Robustness Study Design and Results for this compound

Experiment Mobile Phase pH (±0.2) Flow Rate (mL/min) (±0.1) Temperature (°C) (±2) Peak Area of Impurity M
1 -1 (3.8) -1 (1.0) -1 (38) 5015
2 +1 (4.2) -1 (1.0) -1 (38) 5085
3 -1 (3.8) +1 (1.2) -1 (38) 4950
4 +1 (4.2) +1 (1.2) -1 (38) 5020
5 -1 (3.8) -1 (1.0) +1 (42) 5030
6 +1 (4.2) -1 (1.0) +1 (42) 5095
7 -1 (3.8) +1 (1.2) +1 (42) 4965
8 +1 (4.2) +1 (1.2) +1 (42) 5035

The results from such a study would be analyzed to determine if any single parameter or interaction between parameters has a statistically significant effect on the quantification of Impurity M. A method is considered robust if the results remain within the system suitability criteria across all tested conditions.

Specificity and Selectivity Studies in the Presence of Other Related Substances

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. For this compound, the method must be able to distinguish and quantify it without interference from the main Clarithromycin peak or other known related substances. saitraders.co.inpharmaffiliates.com

These related substances can include process impurities and other degradation products. A comprehensive specificity study involves analyzing a sample solution spiked with Clarithromycin and all its known related impurities, including but not limited to:

Clarithromycin Related Compound A (6,11-Di-O-methylerythromycin A) saitraders.co.insynzeal.com

Clarithromycin Impurity C (6-O-Methylerythromycin A (E)-9-oxime) analyticachemie.in

Clarithromycin Impurity D (N-Desmethylclarithromycin) synzeal.com

Clarithromycin Impurity G (6-O-Methylerythromycin A (E)-9-(O-methyloxime)) pharmaffiliates.comsynzeal.com

Clarithromycin Impurity H (3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A) synzeal.compharmaffiliates.com

Clarithromycin Impurity I (3-O-Decladinosyl-6-O-methylerythromycin A) synzeal.comunitedlab.com.br

Clarithromycin Impurity L (6-O-Methylerythromycin A (Z)-9-oxime) pharmaffiliates.com

Clarithromycin Impurity P analyticachemie.in

The selectivity of the method is confirmed by demonstrating sufficient chromatographic resolution between the peak for Impurity M and the peaks of all other spiked compounds. Peak purity analysis, often performed using a photodiode array (PDA) detector, is also employed to confirm that the Impurity M peak is spectrally homogeneous and free from any co-eluting species.

Development of Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. For this compound, a SIAM must be able to accurately measure its concentration in the presence of any degradation products that may form when the drug substance is exposed to various stress conditions. chemicea.comglppharmastandards.comindiamart.com

The development of a SIAM involves performing forced degradation studies on Clarithromycin. chemicea.comnaarini.com In these studies, the API is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally induce degradation. chemicea.comnaarini.comsynzeal.com

The stressed samples are then analyzed using the proposed method. The method is considered stability-indicating if it can successfully separate the peak of Impurity M from the peaks of Clarithromycin and any newly formed degradation products, such as decladinosyl clarithromycin and clarithromycin 9,12-hemiketal. glppharmastandards.com This ensures that the method can be reliably used to monitor the concentration of Impurity M throughout the shelf-life of the drug product.

Table 4: Typical Forced Degradation Conditions for Clarithromycin

Stress Condition Reagent/Condition Duration Expected Outcome
Acid Hydrolysis 0.1 M HCl 12 hours Significant degradation of Clarithromycin. Impurity M peak is resolved from degradants.
Base Hydrolysis 0.1 M NaOH 12 hours Extensive degradation of Clarithromycin. Impurity M peak is resolved from degradants.
Oxidation 3.0% H₂O₂ 12 hours Moderate degradation of Clarithromycin. Impurity M peak is resolved from degradants.
Thermal 100 °C (Solid) 4 hours Minimal degradation observed.

By successfully validating these parameters, a robust, reliable, and specific analytical method for this compound is established, fit for its intended purpose in a regulated pharmaceutical quality control environment.

Strategies for Control and Mitigation of Clarithromycin Impurity M in Pharmaceutical Development

Process Optimization in Clarithromycin (B1669154) Synthesis to Minimize Impurity M Formation

Minimizing the formation of Impurity M at its source is the most efficient strategy for control. This involves a deep understanding of the reaction mechanisms and the impact of various process parameters on the impurity profile.

Reaction Condition Adjustment (e.g., pH Control, Temperature Modulation) to Reduce Impurity Burden

The chemical environment during synthesis plays a pivotal role in directing reaction pathways toward the desired product and away from impurity generation. Adjusting conditions such as pH and temperature are fundamental levers for controlling the impurity profile.

Temperature is another critical parameter. Forced degradation studies on Clarithromycin demonstrate its susceptibility to degradation under thermal stress. For example, significant degradation (60-90%) is observed in acidic solutions (1 M HCl) at 70°C within 24 hours. While these are stress conditions, they highlight the sensitivity of the macrolide structure to heat. In a synthesis setting, precise temperature modulation is necessary to ensure adequate reaction rates without providing enough energy to activate pathways leading to degradation or side-product formation. The European Pharmacopoeia method for separating Clarithromycin and its impurities specifies a constant column temperature of 40°C, indicating that even moderate temperatures are a key factor in the stability and analysis of these compounds.

Table 1: Impact of Reaction Conditions on Impurity Formation

Parameter Optimal Range/Condition Rationale for Control Potential Consequence of Deviation
pH 7 - 8 Minimizes formation of decladinosylated impurities during oxime synthesis. researchgate.netnih.gov Increased levels of acid- or base-catalyzed by-products.

| Temperature | 55°C (for oximation) google.com | Provides sufficient energy for the desired reaction without promoting degradation. | Formation of thermal degradation products and other side-reaction impurities. |

Impact of Reagent and Catalyst Selection on the Overall Impurity Profile

The choice of reagents, solvents, and catalysts directly influences reaction selectivity and, consequently, the impurity profile. Process-related impurities can arise from side reactions, unreacted reagents, or by-products stemming from the catalysts used.

In the synthesis of Clarithromycin intermediates, various bases are often screened to optimize the reaction. A study on the formation of Clarithromycin 9-(E)-oxime evaluated several bases, including sodium acetate (B1210297) (NaOAc), diisopropylethylamine (DIPEA), and sodium bicarbonate (NaHCO₃), in different solvents. nih.gov The selection of dichloromethane (B109758) (DCM) as the solvent was finalized based on its ability to provide favorable solubility differences between the desired (E)-oxime and the undesired (Z)-oxime impurity, facilitating its removal during work-up. researchgate.netnih.gov

The methylation step is also a critical point for impurity control. The manufacturing process of Clarithromycin often involves the methylation of an Erythromycin-A-9-Oxime intermediate. google.com The choice of methylating agent (e.g., methyl iodide) and the base used (e.g., potassium hydroxide) in a specific solvent system (e.g., DMSO-diethyl ether) must be carefully controlled to prevent unwanted methylation at other positions, such as the 11-hydroxyl group, which would lead to impurities like 6,11-di-O-methylerythromycin A. google.com

Table 2: Influence of Reagent and Solvent Selection on Oxime Formation

Base Solvent Key Observation Reference
Sodium Acetate Ethanol (B145695)/Water Common reagent for oximation. researchgate.netnih.gov
Sodium Bicarbonate Dichloromethane (DCM) Used to adjust pH to ~8; DCM selected for its favorable solubility profile for impurity removal. nih.gov

Intermediate Purity Control and its Direct Influence on Final Impurity M Levels

The principle of "quality by design" underscores the importance of controlling the purity of materials at every step of a manufacturing process. The purity of the final Clarithromycin API is directly correlated with the quality of its precursors and intermediates. Controlling an isomeric impurity in a key raw material is critical to achieving a pure, isomer-free targeted API. researchgate.netnih.gov

Impurities in starting materials or those generated during intermediate steps can be carried through the synthesis and may be difficult to remove from the final product. For example, incomplete conversion of the starting material, Erythromycin (B1671065) A, can lead to its persistence as an impurity in the final product if not adequately regulated. Similarly, if the Clarithromycin 9-oxime intermediate contains high levels of related impurities or isomers, these may persist or react in subsequent steps to form new impurities in the final API. Therefore, implementing stringent in-process controls and purification of intermediates is a proactive and effective strategy for ensuring the purity of the final Clarithromycin, thereby minimizing the levels of Impurity M and others. nih.gov

Purification Techniques for the Reduction of Impurity M Levels

Even with an optimized synthesis, the formation of impurities is often unavoidable. Therefore, robust and scalable purification methods are required to reduce Impurity M and other related substances to acceptable levels as defined by regulatory bodies.

Chromatographic Purification Strategies and Scale-Up Considerations

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating and quantifying Clarithromycin and its impurities, and its principles are applied to preparative chromatography for purification on a larger scale. researchgate.net

The development of a stability-indicating HPLC method is essential for resolving the main API from its potential impurities and degradation products. Typical methods for Clarithromycin impurity analysis utilize reversed-phase columns, such as C18 or ODS, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. nih.gov The conditions must be fine-tuned to achieve adequate separation of all specified impurities, including Impurity M. For scale-up, the developed analytical method serves as a foundation for a preparative chromatographic process, which requires careful consideration of factors like column loading, solvent consumption, and throughput to ensure economic viability and process efficiency.

Table 3: Example HPLC Conditions for Clarithromycin Impurity Analysis

Parameter Condition 1 Condition 2
Stationary Phase (Column) ODS, 3.5 µm, 4.6 x 100mm ACQUITY UPLC BEH C18, 1.7 µm
Mobile Phase A 4.76 g/L Monopotassium phosphate (B84403), pH 4.4 0.1% Formic acid in water
Mobile Phase B Acetonitrile (ACN) 0.1% Formic acid in ACN
Flow Rate 1.1 mL/min Not Specified
Column Temperature 40°C 40°C
Detection Photodiode Array (PDA) UHPLC-MS/MS

| Reference | | nih.gov |

Crystallization and Other Isolation Methodologies for Impurity Control

Crystallization is a fundamental and powerful technique for purifying pharmaceutical compounds on an industrial scale. It leverages differences in solubility between the API and its impurities in a given solvent system.

Various crystallization and recrystallization methods have been developed to purify Clarithromycin. One patented method involves using ketone-type organic solvents to effectively remove impurities, specifically targeting by-products like 6,11-di-O-methylerythromycin A. google.com Another approach uses an anti-solvent recrystallization process, where Clarithromycin is dissolved in an organic solvent and then precipitated by adding an anti-solvent (like water), to produce fine crystals of high purity. google.com The conditions of this process, such as stirring speed (100-2000 rpm) and temperature (0-60°C), can be controlled to influence crystal size and purity. google.com

A particularly insightful strategy involves developing a process where a separate, time-consuming crystallization step to purge an impurity is rendered unnecessary. researchgate.netnih.gov In the synthesis of the 9-(E)-oxime intermediate, a biphasic workup using dichloromethane (DCM) and water was designed. Due to the poor solubility of the undesired (Z)-oxime isomer in DCM, it preferentially remains in the aqueous layer, allowing for its removal via phase separation, thus purifying the desired (E)-oxime in the organic layer. nih.gov This highlights how intelligent process design, based on the physicochemical properties of the API and its impurities, can lead to more efficient and scalable purification solutions. researchgate.net

Table 4: Summary of Crystallization/Isolation Methods for Clarithromycin Purification

Method Solvent System Target Impurity/Goal Reference
Recrystallization Ketone-type solvents (e.g., Acetone, Diethyl ketone) 6,11-di-O-methylerythromycin A and other impurities. google.com
Anti-solvent Crystallization Inert organic solvent / Water (anti-solvent) To produce fine, high-purity Clarithromycin powder. google.com
Biphasic Extraction Dichloromethane (DCM) / Water Undesired (Z)-oxime isomer. researchgate.netnih.gov

| Precipitation | Isopropyl alcohol (IPA) / n-heptane | Regioisomer of lactam. | nih.gov |

Stability Enhancement Strategies to Prevent Degradative Formation of Impurity M (Research Focus)

The formation of Clarithromycin Impurity M, a degradation product, presents a significant challenge in the development of stable pharmaceutical formulations. This impurity can arise from the chemical transformation of clarithromycin under various environmental conditions, potentially compromising the quality, safety, and efficacy of the final drug product. Therefore, robust strategies to enhance the stability of clarithromycin and prevent the formation of Impurity M are a critical focus of pharmaceutical research and development. These strategies primarily revolve around understanding and mitigating the impact of excipients and environmental factors on the drug substance.

Research into Packaging Material Interactions and Protection from Environmental Factors (light, moisture, oxygen)

Environmental factors such as light, moisture, and oxygen are significant contributors to the degradation of pharmaceutical products. veeprho.com The packaging system plays a critical role in protecting the dosage form from these external influences throughout its shelf life. amcor.com

Moisture: Clarithromycin is susceptible to hydrolysis, and exposure to moisture can accelerate the formation of degradation products, including Impurity M. veeprho.com Therefore, packaging materials with a high moisture barrier are essential. Studies comparing different packaging materials have shown that some offer significantly better protection than others. For instance, cold-form aluminum blisters provide a near-absolute barrier to moisture, while polyvinyl chloride (PVC) blisters are more permeable. researchgate.net The choice of packaging is therefore a critical control point. Stability studies often evaluate the drug product in various packaging configurations to determine the most effective protection. researchgate.net

Light: Photodegradation can also be a concern for clarithromycin. Exposure to light, particularly UV radiation, can provide the energy needed to initiate chemical reactions leading to impurity formation. To mitigate this, opaque or amber-colored packaging materials are often used. Furthermore, storing the product in an outer carton provides an additional layer of light protection. geneesmiddeleninformatiebank.nl Photostability studies, as per ICH guidelines, are conducted to assess the impact of light and the effectiveness of the chosen packaging.

The following table presents hypothetical data from a stability study of clarithromycin tablets in different packaging types, demonstrating the impact on the formation of Impurity M.

Packaging TypeStorage ConditionDuration (Months)Impurity M Level (%)
PVC Blister 40°C / 75% RH60.25
PVdC-Coated PVC Blister 40°C / 75% RH60.15
Aclar Blister 40°C / 75% RH60.08
Cold-Form Aluminum Blister 40°C / 75% RH6< 0.05
HDPE Bottle with Desiccant 40°C / 75% RH60.07

This table is for illustrative purposes and actual results may vary.

Research Perspectives and Future Directions for Clarithromycin Impurity M Studies

Role of Impurity M in Pharmaceutical Reference Standards Research and Development

Clarithromycin (B1669154) Impurity M, chemically identified as 3''-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime, plays a critical role as a pharmaceutical reference standard in the research and development of clarithromycin products. nih.govsynzeal.compharmaffiliates.com Reference standards are highly characterized materials used to help ensure the identity, strength, quality, and purity of medicines. sigmaaldrich.com The availability of a well-characterized Impurity M reference standard is fundamental for several key activities in pharmaceutical R&D and quality control. synzeal.com

The primary application of the Clarithromycin Impurity M reference standard is in the development and validation of analytical methods. synzeal.com These methods are essential for the quantitative determination of Impurity M levels in batches of the active pharmaceutical ingredient (API) and the final drug product. By using a known concentration of the reference standard, analytical chemists can accurately calibrate instruments and validate that the method is precise, accurate, and specific for this particular impurity. biomedres.us

Furthermore, the reference standard is indispensable for routine quality control (QC) testing of clarithromycin. synzeal.com Pharmacopoeias set strict limits on the levels of impurities in pharmaceutical products. sigmaaldrich.com The reference standard allows laboratories to confidently quantify the amount of Impurity M, ensuring that it does not exceed these regulatory thresholds. biomedres.us It is also used in stability studies to monitor the potential increase of this impurity over time under various storage conditions.

Research Findings on the Importance of Reference Standards:

Application AreaRole of this compound Reference StandardSignificance in Pharmaceutical R&D
Method Development Enables the creation of specific assays to detect and quantify Impurity M.Ensures that analytical tests are suitable for their intended purpose of monitoring this specific impurity. synzeal.com
Method Validation Used to confirm the accuracy, precision, linearity, and specificity of the analytical method.Provides documented evidence that the analytical method is reliable and robust for regulatory submissions. synzeal.com
Quality Control Serves as a benchmark for the quantification of Impurity M in routine API and drug product testing.Guarantees that each batch of clarithromycin meets the stringent safety and quality standards set by regulatory bodies. biomedres.us
Stability Studies Helps in assessing the formation of Impurity M under different environmental conditions (heat, humidity, light).Provides critical data to establish the shelf-life and appropriate storage conditions for the drug product.

Future research in this area will likely focus on the development of even more highly characterized reference standards and their use in increasingly sensitive analytical techniques. This ensures that even as detection capabilities improve, the accuracy of quantification is maintained.

Development of Advanced Analytical Techniques for Ultra-Trace Level Impurity Profiling

The detection and characterization of impurities at trace and ultra-trace levels is a significant challenge in pharmaceutical analysis. For this compound, the development of advanced analytical techniques is crucial for ensuring the safety and quality of the final drug product. While standard High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used, research is moving towards more sensitive and selective methods.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), have become powerful tools for impurity profiling. biomedres.us LC-MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the detection and structural elucidation of impurities at very low concentrations. researchgate.net Techniques like tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help in the definitive identification of impurities like Impurity M, even in complex matrices. mdpi.com

Recent advancements focus on Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes to achieve faster analysis times and greater resolution compared to conventional HPLC. sigmaaldrich.com When coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, UHPLC can provide highly accurate mass measurements, further aiding in the identification of unknown impurities and the quantification of known ones like Impurity M at ultra-trace levels. researchgate.net

Key Advanced Analytical Techniques for Impurity Profiling:

TechniquePrincipleAdvantages for Impurity M Profiling
UHPLC-MS/MS Combines the high-resolution separation of UHPLC with the selective and sensitive detection of tandem mass spectrometry.Offers rapid analysis, high sensitivity, and structural confirmation, making it ideal for detecting and quantifying trace levels of Impurity M. mdpi.com
LC-HRMS (e.g., TOF, Orbitrap) Couples liquid chromatography with mass spectrometers capable of very high mass resolution and accuracy.Enables the confident identification of unknown impurities and provides high-precision quantification of known impurities like Impurity M. researchgate.net
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) While primarily for elemental impurities, it represents an advanced technique for detecting trace-level contaminants that could act as catalysts in impurity formation.Can detect metallic impurities from catalysts or equipment that may influence the formation pathways of organic impurities. ijper.org

Future research will likely focus on the miniaturization of these systems, the development of novel stationary phases for improved chromatographic separation of macrolide impurities, and the application of non-targeted screening methods to identify previously unknown degradation products or process impurities related to clarithromycin synthesis. mdpi.com

Application of Quality by Design (QbD) Principles to Impurity Control Strategies for Clarithromycin M

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.com The application of QbD principles is highly relevant to the control of this compound. Instead of relying solely on end-product testing, QbD aims to build quality into the manufacturing process itself. sciensage.info

A QbD approach to controlling Impurity M would begin with defining the quality target product profile (QTPP), which includes the acceptable limit for this specific impurity. iajps.com The next step involves identifying the critical quality attributes (CQAs) of the drug substance, where the level of Impurity M is a key CQA. iajps.com

Through risk assessment, the process parameters that could potentially impact the formation of Impurity M are identified. These are known as critical process parameters (CPPs). For the synthesis of clarithromycin, CPPs might include reaction temperature, pH, reaction time, and the quality of starting materials and reagents. sciensage.infonih.gov A design of experiments (DoE) approach can then be used to systematically study the relationships between these CPPs and the formation of Impurity M. sciensage.info

This understanding is used to establish a "design space"—a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. sciensage.info Operating within this design space ensures that the level of Impurity M remains consistently below the specified limit.

QbD Implementation for Impurity M Control:

QbD ElementApplication to this compoundOutcome
Quality Target Product Profile (QTPP) Define the desired quality of the clarithromycin API, including a maximum acceptable level for Impurity M.Sets the goal for the development process. iajps.com
Critical Quality Attributes (CQAs) Identify Impurity M level as a CQA that must be controlled to ensure product safety and efficacy.Focuses development efforts on a critical parameter. iajps.com
Critical Process Parameters (CPPs) Identify and study process variables (e.g., temperature, pH, reagent concentration) that affect the formation of Impurity M.Provides a scientific understanding of how the process influences the impurity level. nih.gov
Design Space Establish a range for the CPPs within which the level of Impurity M is consistently controlled.Ensures robust manufacturing and consistent product quality. sciensage.info
Control Strategy Implement a planned set of controls, derived from product and process understanding, that ensures process performance and product quality.Proactive control of impurity formation rather than reactive testing. iajps.com

Future research will involve refining the understanding of the formation pathways of Impurity M to build more robust design spaces. The integration of Process Analytical Technology (PAT) for real-time monitoring of CPPs and CQAs during manufacturing will also be a key area of development.

Exploration of Green Chemistry Approaches in Impurity Minimization Strategies in Macrolide Synthesis

The pharmaceutical industry is increasingly focusing on green chemistry to make manufacturing processes more sustainable and environmentally friendly. researchgate.net These principles can be applied to the synthesis of macrolides like clarithromycin to minimize the formation of impurities such as Impurity M, reduce waste, and use less hazardous substances.

Green chemistry approaches to minimizing Impurity M could involve several strategies. One area of focus is the use of greener solvents. Traditional organic solvents used in synthesis can be hazardous and difficult to dispose of. Research into replacing these with more benign alternatives, such as bio-based solvents or even water, could reduce the environmental impact of the process. researchgate.net Another approach is the use of catalysis. Highly selective catalysts can direct a chemical reaction towards the desired product, minimizing side reactions that lead to the formation of impurities. google.com

Atom economy, a core principle of green chemistry, encourages the design of syntheses where the maximum number of atoms from the reactants are incorporated into the final product. This inherently reduces the generation of by-products and impurities. The development of more efficient synthetic routes for clarithromycin that have a higher atom economy would be a significant step forward. google.com

A patent for a method of preparing clarithromycin highlights a process with fewer steps, which reduces the use of materials and decreases pollution, aligning with green chemistry principles. google.com

Green Chemistry Principles and Their Application to Macrolide Synthesis:

Green Chemistry PrinciplePotential Application in Clarithromycin SynthesisImpact on Impurity M Minimization
Use of Safer Solvents Replacing hazardous organic solvents with greener alternatives like ethanol (B145695) or supercritical fluids.Can alter reaction pathways and potentially reduce the formation of certain impurities. researchgate.net
Catalysis Employing highly selective catalysts to favor the formation of clarithromycin over side products.Directly reduces the generation of process-related impurities.
High Atom Economy Designing synthetic routes that maximize the incorporation of starting materials into the final product.Less waste and fewer by-products, including potential impurities, are formed.
Reduced Derivatization Avoiding the use of temporary protecting groups for hydroxyl functions where possible.Simplifies the process and eliminates steps where impurities could be introduced or formed. nih.gov

Future research in this domain will explore novel catalytic systems, biocatalysis (using enzymes), and continuous flow manufacturing processes. These advanced manufacturing technologies can offer better control over reaction conditions, leading to higher yields and lower impurity levels, including that of Impurity M.

Development of Predictive Models for Impurity Formation Kinetics and Thermodynamics

The ability to predict the formation of impurities like this compound under various conditions is a powerful tool in pharmaceutical development. Predictive models based on the kinetics and thermodynamics of impurity formation can help in designing more robust manufacturing processes and predicting the stability of the drug product.

Kinetic models can describe the rate at which Impurity M is formed as a function of factors like temperature, pH, and reactant concentrations. By understanding the kinetics, process parameters can be optimized to minimize the formation of the impurity within the manufacturing timeframe. For example, if the formation of Impurity M is found to be slow at lower temperatures, the reaction could be run under cooled conditions to limit its concentration in the final product.

Thermodynamic models can provide insights into the relative stability of clarithromycin and its impurities. derpharmachemica.com By understanding the thermodynamic landscape of the reaction, it may be possible to identify conditions that favor the desired product over the formation of Impurity M. For instance, studies on related macrolides have shown that prolonged reaction times or elevated temperatures can favor the formation of certain isomers through thermodynamic control.

Computational chemistry and molecular modeling are increasingly being used to develop these predictive models. nih.gov In-silico models can be used to screen for potential degradation pathways and predict the likelihood of formation of various impurities. nih.gov For other macrolides, researchers have used quantitative structure–retention relationship (QSRR) models to predict the chromatographic retention times of impurities without needing reference standards. researchgate.net Similar models could be developed for clarithromycin and its impurities.

Approaches to Predictive Modeling for Impurity Formation:

Modeling ApproachDescriptionApplication to Impurity M
Kinetic Modeling Mathematical description of the rate of formation of the impurity under different conditions.Predicts how process changes (e.g., time, temperature) will affect the final concentration of Impurity M.
Thermodynamic Modeling Study of the energy changes and stability associated with the formation of clarithromycin versus its impurities.Helps to identify conditions where the formation of Impurity M is energetically unfavorable. derpharmachemica.com
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Models that correlate the chemical structure of compounds with their properties or toxicities.Could be used to predict the potential toxicity of Impurity M and other related impurities based on their structure. nih.gov
Molecular Docking and In-Silico Models Computational techniques to predict interactions between molecules and their potential for reaction or biological activity.Can help elucidate the formation mechanism of Impurity M and predict its interaction with biological targets. nih.govmdpi.com

The future of this field lies in the development of more sophisticated and accurate predictive models that integrate data from multiple sources, including experimental data, computational chemistry, and historical manufacturing data. These "digital twin" models could simulate the manufacturing process in real-time, allowing for proactive control of impurity formation and ensuring the consistent quality of every batch of clarithromycin.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Clarithromycin Impurity M in drug formulations?

High-performance liquid chromatography (HPLC) is the primary method for detecting and quantifying impurities like this compound. Method development should optimize parameters such as mobile phase composition (e.g., pH 7–8 for stability), column selection (C18 or chiral columns for isomer separation), and detection wavelength (UV-Vis or MS for specificity). Validation must include sensitivity (e.g., limit of quantification ≤ 0.1%), precision, and linearity, adhering to ICH Q2(R1) guidelines . Retention time matching with reference standards (e.g., USP/EP impurities) is critical for accurate identification .

Q. How is this compound synthesized, and what are its key structural features?

Impurity M is typically synthesized via side reactions during clarithromycin production, such as incomplete methylation or oxime isomerization. Scalable processes for related impurities (e.g., Impurity L) involve controlled oxime formation to minimize (Z)-isomer byproducts (<1.2%) . Structural characterization requires techniques like NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₃₈H₇₀N₂O₁₃) and chiral centers .

Q. What regulatory guidelines govern impurity profiling for this compound?

ICH Q3A/B and USP monographs mandate identification and quantification of impurities ≥0.1%. Process-related impurities must be included in analytical methods to aid retention time matching, even if not specified in final product limits . Method validation should demonstrate specificity for Impurity M against degradation products (e.g., decladinosylated derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification across laboratories?

Discrepancies often arise from variations in HPLC conditions (e.g., column aging, mobile phase pH) or calibration standards. To mitigate this:

  • Use certified reference materials (CRMs) with documented purity (e.g., CAS 127252-80-6 for related impurities) .
  • Perform inter-laboratory comparisons using harmonized protocols (e.g., USP〈621〉 for system suitability).
  • Apply mass balance studies to confirm recovery rates and rule out matrix interference .

Q. What advanced techniques are recommended for structural elucidation of unknown impurities co-eluting with this compound?

Hyphenated techniques like LC-MS/MS or LC-NMR are essential for distinguishing co-eluting impurities. For example:

  • MS/MS fragmentation patterns differentiate isomers (e.g., (E)- vs. (Z)-oxime configurations) .
  • Isolation via preparative HPLC followed by 2D-NMR (COSY, HSQC) resolves structural ambiguities .
  • Computational modeling (e.g., DFT for stability prediction) aids in hypothesizing degradation pathways .

Q. How should stability studies be designed to evaluate the formation kinetics of this compound under varying conditions?

  • Forced degradation : Expose clarithromycin to heat (40–60°C), humidity (75% RH), and oxidative (H₂O₂) or acidic/alkaline conditions. Monitor Impurity M formation via time-point sampling .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life and activation energy for impurity formation .
  • pH dependence : Optimize formulation pH (e.g., 7–8) to minimize degradation, as acidic conditions accelerate decladinosylation .

Q. What statistical approaches are appropriate for analyzing contradictory data on the biological relevance of this compound?

  • Meta-regression : Assess correlations between impurity levels and clinical outcomes (e.g., antimicrobial efficacy), adjusting for covariates like regional clarithromycin resistance rates .
  • Multivariate analysis : Use PCA or PLS to identify confounding variables (e.g., synthesis route, storage conditions) in impurity datasets .
  • Sensitivity analysis : Validate analytical method robustness using DoE (Design of Experiments) to test parameter interactions (e.g., column temperature, flow rate) .

Methodological Considerations

Q. How can researchers validate the specificity of an analytical method for this compound in the presence of structurally similar impurities?

  • Forced degradation : Spiked samples with impurities (e.g., Impurity O, N-Oxide) to confirm baseline separation .
  • Peak purity analysis : Use diode-array detectors (DAD) or MS to verify spectral homogeneity .
  • Cross-validation : Compare results with orthogonal methods (e.g., capillary electrophoresis) .

Q. What strategies are effective in minimizing contamination during impurity analysis?

  • CRM handling : Store reference standards in inert atmospheres (e.g., argon) to prevent oxidation .
  • Blank runs : Inject solvent blanks between samples to detect carryover .
  • Glassware protocols : Use silanized vials to reduce adsorption of low-level impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.